2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide
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Overview
Description
2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the sulfonamide group, and the attachment of the fluorophenyl and cyclohexyl groups. Typical reaction conditions might include:
Formation of the triazole ring: This could involve a cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfonamide group: This step might involve the reaction of an amine with a sulfonyl chloride in the presence of a base.
Attachment of the fluorophenyl group: This could be achieved through nucleophilic substitution reactions.
Attachment of the cyclohexyl group: This might involve alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the triazole ring or the sulfonamide group.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents could include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be investigated for its potential as an antimicrobial or antifungal agent, given the presence of the sulfonamide group.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects, such as anticancer activity, due to the presence of the triazole ring and fluorophenyl group.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE
- 2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLCYCLOHEXYL)ACETAMIDE lies in the specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H30FN5O3S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H30FN5O3S2/c1-4-26-19(13-27(32(3,29)30)17-11-9-16(22)10-12-17)24-25-21(26)31-14-20(28)23-18-8-6-5-7-15(18)2/h9-12,15,18H,4-8,13-14H2,1-3H3,(H,23,28) |
InChI Key |
CIKRFVBQDXQSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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